molecular formula C21H19N3O4 B2748031 N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946379-13-1

N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2748031
CAS No.: 946379-13-1
M. Wt: 377.4
InChI Key: OTMYMNJGCPFPRR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 4-ethylphenyl group attached to the carboxamide nitrogen and a 3-nitrobenzyl substituent at the 1-position of the dihydropyridine ring.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-2-15-8-10-17(11-9-15)22-20(25)19-7-4-12-23(21(19)26)14-16-5-3-6-18(13-16)24(27)28/h3-13H,2,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMYMNJGCPFPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the ethylphenyl and nitrobenzyl groups. Common synthetic routes may include:

    Formation of the Dihydropyridine Ring: This step often involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the Ethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where an ethyl group is introduced to a phenyl ring.

    Introduction of the Nitrobenzyl Group: This step may involve a nitration reaction, where a nitro group is introduced to a benzyl ring, followed by a coupling reaction to attach the benzyl group to the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a building block for synthesizing more complex molecules and reagents in organic reactions.

Biology

The compound may function as a biochemical probe or ligand for studying protein-ligand interactions. Its unique structure allows it to interact with various biological targets.

Medicine

Potential therapeutic applications include:

  • Inhibition or Modulation : The compound may inhibit specific biological pathways or enzymes, suggesting applications in drug development.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties.
  • Anticancer Potential : Similar compounds have shown anticancer activities, indicating that this compound may also modulate cellular pathways involved in cancer progression.

Industry

In industrial applications, this compound can be utilized in developing new materials such as polymers or coatings with specific properties.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Antimicrobial Activity : Initial studies suggest effectiveness against certain microbial strains.
  • Anticancer Activity : Compounds in the dihydropyridine class have demonstrated anticancer properties through modulation of cellular processes.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, indicating therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural modifications influence biological activity. The following table summarizes findings from related compounds:

Compound NameStructure CharacteristicsNotable Activities
N-(4-methylphenyl)-1-(3-nitrophenyl)methyl)-2-oxo-1,2-dihydropyridineMethyl group instead of ethylAntimicrobial
N-(4-isopropylphenyl)-1-(3-nitrophenyl)methyl)-2-oxo-1,2-dihydropyridineIsopropyl substitution increases steric hindranceAnticancer
1-(3-nitrophenyl)-N-(4-bromophenyl)-2-pyridinoneDifferent nitrogen substitutionEnzyme inhibition

This table illustrates how variations in substituents can lead to distinct pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, the nitrobenzyl group may interact with specific proteins, altering their function and leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Substituents (Position) Molecular Weight Notable Features Source
N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 4-ethylphenyl (N), 3-nitrobenzyl (C1) Not provided Lipophilic ethyl group; strong electron-withdrawing nitro group Target Compound
N-(4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 4-nitrophenyl (N), 3-nitrobenzyl (C1) Not provided Dual nitro groups; higher polarity and potential reactivity
BMS-777607 4-ethoxy, 4-fluorophenyl, chloropyridinyloxy 509.91 Met kinase inhibitor; oral efficacy; complex substituents enhance selectivity
N-(4-ethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 4-ethylphenyl (N), 4-fluorobenzyl (C1) ~339.37 (est.) Fluorine’s electronegativity may improve metabolic stability vs. nitro groups
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl (N) Not provided Planar conformation (dihedral angle: 8.38°); bromine increases molecular weight

Electronic and Physicochemical Properties

  • In contrast, the 4-fluorobenzyl substituent in ’s compound offers moderate electronegativity, which may enhance metabolic stability .
  • Lipophilicity : The 4-ethylphenyl group in the target compound likely increases lipophilicity (logP) compared to the 4-nitrophenyl analog (), improving membrane permeability but possibly reducing aqueous solubility.
  • Planarity : Structural data from indicate that similar carboxamides adopt near-planar conformations (dihedral angle <10°), which may facilitate interactions with flat binding pockets in enzymes like kinases .

Pharmacological Implications

  • Kinase Inhibition Potential: BMS-777607 () demonstrates that dihydropyridine carboxamides can act as kinase inhibitors.
  • Toxicity Considerations : Nitro groups are occasionally associated with mutagenic risks, which may limit the therapeutic utility of the target compound compared to analogs with fluorine or ethyl substituents .

Biological Activity

N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, characterized by a pyridine ring that is partially saturated. Its structure includes:

  • Carboxamide functional group
  • Nitrophenyl substituent
  • 4-Ethylphenyl group, enhancing lipophilicity

These structural features contribute to its pharmacokinetic properties and potential interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential : Similar compounds in the dihydropyridine class have demonstrated anticancer activities, indicating that this compound may also exhibit such effects through modulation of cellular pathways .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in therapeutic settings.

Synthesis and Screening

The synthesis of this compound typically involves multi-step organic reactions. A notable study highlighted its synthesis and subsequent screening for biological activity against various targets .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals differing biological activities based on structural modifications. The following table summarizes these findings:

Compound NameStructure CharacteristicsNotable Activities
N-(4-methylphenyl)-1-(3-nitrophenyl)methyl)-2-oxo-1,2-dihydropyridineContains a methyl group instead of ethylAntimicrobial
N-(4-isopropylphenyl)-1-(3-nitrophenyl)methyl)-2-oxo-1,2-dihydropyridineIsopropyl substitution increases steric hindranceAnticancer
1-(3-nitrophenyl)-N-(4-bromophenyl)-2-pyridinoneDifferent nitrogen substitutionEnzyme inhibition

This table illustrates how variations in substituents can lead to distinct pharmacological profiles.

While specific mechanisms for this compound remain under investigation, it is hypothesized that its action may involve:

  • Modulation of signaling pathways related to cell proliferation and apoptosis
  • Interaction with membrane-bound receptors affecting intracellular calcium levels

Q & A

Basic: What are the critical steps and considerations in synthesizing N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?

Synthesis involves multi-step reactions starting with the dihydropyridine core. Key steps include:

  • Cyclization : Use Lewis acid catalysts (e.g., AlCl₃) in aprotic solvents like DMF at 80–120°C to form the dihydropyridine ring .
  • Substituent Introduction : Coupling the 3-nitrophenylmethyl and 4-ethylphenyl groups via nucleophilic substitution or amide bond formation, requiring anhydrous conditions to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product, monitored by TLC and confirmed via ¹H NMR .
  • Optimization : Adjust reaction time and catalyst loading to balance nitro group stability with reactivity, as nitro groups may undergo unintended reduction under prolonged heating .

Basic: Which analytical techniques are essential for confirming the molecular structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., amide NH at δ 10–12 ppm) and carbon frameworks (dihydropyridine C=O at ~170 ppm) .
  • IR Spectroscopy : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro group asymmetrical stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Crystallography : Resolves bond lengths and dihedral angles, as demonstrated for structurally analogous compounds .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies often arise from assay variability. Methodological solutions include:

  • Standardized Protocols : Use fixed cell lines (e.g., HEK293 for kinase assays) and consistent concentrations (e.g., IC₅₀ in triplicate) .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
  • Structural Analog Studies : Test derivatives (e.g., replacing nitro with methoxy groups) to isolate substituent-specific bioactivity .

Advanced: What computational methods predict the compound's interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding poses to target proteins (e.g., kinases), with validation via experimental IC₅₀ values .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect enhances amide carbonyl reactivity .
  • Molecular Dynamics (MD) Simulations : Assess ligand-receptor complex stability over 100 ns trajectories, identifying key hydrogen bonds (e.g., amide NH to catalytic lysine) .

Advanced: How to optimize synthetic yield while minimizing side-product formation?

  • Kinetic Monitoring : In-situ IR or HPLC tracks intermediate formation to terminate reactions before side-product accumulation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states, while scavengers (thiourea) quench reactive intermediates .
  • Design of Experiments (DoE) : Matrices vary temperature, catalyst loading, and stoichiometry to identify critical parameters (e.g., 10 mol% catalyst maximizes yield) .

Basic: What are the typical chemical reactions this compound undergoes, and how are they characterized?

  • Oxidation : The dihydropyridine ring oxidizes to pyridine derivatives using KMnO₄, monitored by loss of C=O IR peaks and LC-MS .
  • Nucleophilic Substitution : The amide group reacts with Grignard reagents (e.g., MeMgBr), characterized by ¹H NMR shifts in aromatic protons .
  • Reduction : NaBH₄ reduces the ketone to alcohol, confirmed by new OH stretches in IR (~3400 cm⁻¹) .

Advanced: How does substituent variation (e.g., nitro vs. methyl groups) impact the compound's electronic properties and bioactivity?

  • Hammett Analysis : Quantifies electronic effects (σₚ: NO₂ = +1.27, CH₂CH₃ = -0.15). Nitro groups increase electrophilicity at the amide carbonyl, enhancing protease inhibition .
  • Structure-Activity Relationship (SAR) : Methyl groups improve lipid solubility (logP ↑), increasing cell permeability but reducing target binding affinity in polar active sites .
  • Electrostatic Potential Maps (DFT) : Highlight charge distribution differences, explaining why nitro-substituted analogs show 10-fold higher IC₅₀ in kinase assays .

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